molecular formula C10H12S B1618164 [(2-Methylprop-2-en-1-yl)sulfanyl]benzene CAS No. 702-00-1

[(2-Methylprop-2-en-1-yl)sulfanyl]benzene

Cat. No.: B1618164
CAS No.: 702-00-1
M. Wt: 164.27 g/mol
InChI Key: FNJHDAYSZFKHHS-UHFFFAOYSA-N
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Description

It is a colorless liquid with a strong odor and is commonly used in the chemical industry as a solvent and as an intermediate in the synthesis of other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methylprop-2-en-1-yl)sulfanyl]benzene typically involves the reaction of 2-methylprop-2-en-1-ol with thiophenol under acidic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the alcohol is replaced by the thiol group of thiophenol.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(2-Methylprop-2-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur-containing compounds.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

[(2-Methylprop-2-en-1-yl)sulfanyl]benzene is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in organic synthesis, aiding in the production of more complex molecules.

    Biology: The compound is used in studies involving sulfur-containing organic compounds and their biological activities.

    Medicine: Research into potential therapeutic applications, including its role in drug development.

    Industry: Employed as a solvent and in the manufacture of other chemicals.

Mechanism of Action

The mechanism of action of [(2-Methylprop-2-en-1-yl)sulfanyl]benzene involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions, influencing enzyme activity and other biochemical pathways. The benzene ring allows for interactions with aromatic systems in biological molecules, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-phenylpropene: Similar in structure but lacks the sulfur atom.

    Thiophenol: Contains a sulfur atom bonded to a benzene ring but lacks the 2-methylprop-2-en-1-yl group.

Uniqueness

[(2-Methylprop-2-en-1-yl)sulfanyl]benzene is unique due to the presence of both a sulfur atom and a 2-methylprop-2-en-1-yl group attached to the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

2-methylprop-2-enylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12S/c1-9(2)8-11-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJHDAYSZFKHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70297283
Record name [(2-methylprop-2-en-1-yl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702-00-1
Record name NSC115086
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115086
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(2-methylprop-2-en-1-yl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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